molecular formula C15H16N2O B15167188 (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine CAS No. 647840-22-0

(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine

Cat. No.: B15167188
CAS No.: 647840-22-0
M. Wt: 240.30 g/mol
InChI Key: RYYJHVCYJBTGDZ-UHFFFAOYSA-N
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Description

(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine is a synthetic Schiff base (imine) compound provided for research and development purposes. This chemical features a central methanimine group (-C=N-) bridging a 5-ethylpyridin-2-yl moiety and a 4-methoxyphenyl (p-anisidine) ring. The (E) stereochemistry of the imine bond is a key structural feature that defines its spatial configuration and interaction with biological targets. Schiff bases like this one are versatile intermediates in organic synthesis and are frequently investigated for their potential biological activities. They are commonly explored as precursors in the synthesis of nitrogen-containing heterocycles, such as quinolines, which are privileged structures in medicinal chemistry . The presence of the pyridine and methoxyphenyl rings suggests potential for application in pharmaceutical research, particularly in the design and discovery of novel small-molecule inhibitors for specific enzymes . Researchers value this compound for constructing molecular scaffolds with potential bioactivity, and it may serve as a key intermediate in projects aimed at developing new therapeutic agents. The compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this material in accordance with all applicable local and national regulations.

Properties

CAS No.

647840-22-0

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-(5-ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C15H16N2O/c1-3-12-4-5-14(16-10-12)11-17-13-6-8-15(18-2)9-7-13/h4-11H,3H2,1-2H3

InChI Key

RYYJHVCYJBTGDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C=NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 5-ethyl-2-pyridinecarboxaldehyde would react with 4-methoxyaniline under acidic or basic conditions to form the imine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form an oxime or a nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine would depend on its specific application. In biological systems, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the aromatic rings or the imine’s nitrogen atom. Representative examples include:

Compound Name Substituent Variations Key Properties/Applications References
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine Trifluoromethyl biphenyl group instead of pyridinyl Enhanced hydrophobicity; potential for material science applications
(E)-1-(4-Methoxyphenyl)-N-(4-methylphenyl)methanimine 4-Methylphenyl instead of pyridinyl Crystallizes in triclinic P-1 with significant π-π interactions
(E)-N-(4-Butylphenyl)-1-(4-methoxyphenyl)methanimine 4-Butylphenyl substituent Higher logP (1.687) due to alkyl chain; increased lipophilicity
(E)-N-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanimine 4-Chlorophenyl group Intermediate in imidazole synthesis; moderate anticancer activity (56% yield)
(E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine Furan-2-yl and benzyl groups Undergoes imine-imine rearrangement under KH; used in β-lactam synthesis

Physicochemical Properties

  • logP (Octanol-Water Partition Coefficient): Target compound (estimated): ~2.5–3.0 (based on ethylpyridinyl and methoxyphenyl contributions). Analogues:
  • (E)-N-(4-Butylphenyl)-1-(4-methoxyphenyl)methanimine: logP = 1.687
  • (E)-1-(4-Methoxyphenyl)-N-(4-methylphenyl)methanimine: logP ≈ 2.1 (predicted)
    The ethylpyridinyl group likely increases hydrophobicity compared to phenyl or furyl analogs.

  • Molecular Volume (McGowan Volume): (E)-N-(4-Methoxyphenyl)-1-(4-morpholino)methanimine: 172.72 mL/mol Target compound: Expected higher volume due to the ethylpyridinyl group.

Crystallographic and Conformational Features

  • Dihedral Angles:

    • In (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, dihedral angles between aryl rings average ~56°, indicating significant molecular twist .
    • The ethylpyridinyl group in the target compound may reduce planarity, affecting π-π stacking efficiency.
  • Intermolecular Interactions: Weak C–H⋯N and C–H⋯X (X = halogen) hydrogen bonds dominate packing in halogenated analogs . The methoxy group in the target compound may engage in C–H⋯O interactions, altering crystal packing compared to non-polar substituents.

Data Tables

Table 1: Substituent Effects on logP

Compound Substituents logP Source
(E)-N-(4-Butylphenyl)-1-(4-methoxyphenyl)methanimine 4-Butylphenyl 1.687
(E)-1-(4-Methoxyphenyl)-N-(4-methylphenyl)methanimine 4-Methylphenyl ~2.1
(E)-N-(4-Methoxyphenyl)-1-(4-morpholino)methanimine Morpholino N/A

Table 2: Crystallographic Parameters of Selected Analogs

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle References
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine P-1 a=7.9767, b=10.9517, c=16.6753, α=80.522, β=87.046, γ=89.207 56°
(E)-1-(4-Methoxyphenyl)-N-(4-methylphenyl)methanimine P-1 a=8.0720, b=10.9334, c=16.8433, α=81.161, β=86.605, γ=89.505 ~56°

Q & A

Q. What are the standard synthetic routes for (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process starting with condensation between 5-ethylpyridine-2-carbaldehyde and 4-methoxyaniline. Key steps include:

  • Catalysts : Palladium or copper catalysts are often employed for coupling reactions, particularly for introducing the ethyl group on the pyridine ring .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are used under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and product stability .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the (E)-configuration and substitution patterns (e.g., methoxy and ethyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C15_{15}H16_{16}N2_2O) and isotopic distribution .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using UV visualization .

Q. What structural features influence its chemical reactivity?

  • Methoxyphenyl group : Enhances electron density, facilitating electrophilic substitution reactions .
  • Ethylpyridine moiety : The ethyl group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions .
  • (E)-Configuration : Stabilized by intramolecular hydrogen bonding between the imine nitrogen and methoxy oxygen, confirmed by X-ray crystallography .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

  • Optimized catalyst loading : Reducing palladium catalyst to 2 mol% decreases cost without compromising yield (85–90%) .
  • Solvent screening : Switching from DMF to acetonitrile reduces side reactions (e.g., hydrolysis of the imine group) .
  • In situ monitoring : Real-time FT-IR tracks imine formation, enabling timely reaction termination .

Q. How do contradictory bioactivity results (e.g., antimicrobial vs. inactive) arise in studies?

  • Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and incubation conditions (pH, temperature) significantly alter activity profiles .
  • Structural analogs : Minor modifications (e.g., replacing methoxy with chloro groups) drastically affect target binding, as seen in related pyrimidine derivatives .

Q. What computational approaches predict its interaction with biological targets?

  • Molecular docking : Simulations with Staphylococcus aureus dihydrofolate reductase (DHFR) reveal strong binding (ΔG = −9.2 kcal/mol) via hydrogen bonds with the imine and methoxy groups .
  • QSAR modeling : Electron-withdrawing substituents on the phenyl ring correlate with enhanced antifungal activity (R2^2 = 0.87) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes at >150°C, with a half-life of 6 months at 25°C in dark, anhydrous conditions .
  • Light sensitivity : UV exposure accelerates degradation (50% loss in 30 days); amber glass vials are recommended .

Q. What evidence links its crystal structure to bioactivity?

  • Hydrogen bonding networks : Intramolecular N–H···N bonds stabilize the (E)-isomer, which is 10× more active against Candida albicans than the (Z)-form .
  • Dihedral angles : A 12.8° twist between the pyridine and methoxyphenyl planes optimizes hydrophobic interactions with enzyme active sites .

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